Tetrahydro-2h-pyridaz-3-thion
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Overview
Description
Pyridazine-3(2H)-thione is a heterocyclic compound that features a six-membered ring containing two adjacent nitrogen atoms and a thione group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-3(2H)-thione typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for Pyridazine-3(2H)-thione are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-3(2H)-thione undergoes several types of chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various substituents at different ring positions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like alkyl halides, aryl halides, and various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine-3(2H)-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antidiabetic, and anticonvulsant agent.
Medicine: Explored for its cardiovascular, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Pyridazine-3(2H)-thione involves its interaction with various molecular targets and pathways. For instance, its cardiovascular effects are mediated through the inhibition of specific enzymes and receptors involved in blood pressure regulation . Its anti-inflammatory and analgesic activities are attributed to its ability to modulate inflammatory mediators and pain receptors .
Comparison with Similar Compounds
Pyridazine-3(2H)-thione can be compared with other similar compounds such as pyridazinone and pyridazine derivatives. While all these compounds share a common pyridazine core, Pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties . Similar compounds include:
Properties
Molecular Formula |
C4H8N2S |
---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
diazinane-3-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-2-1-3-5-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
ZHHMZBGCUSMICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NNC1 |
Origin of Product |
United States |
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